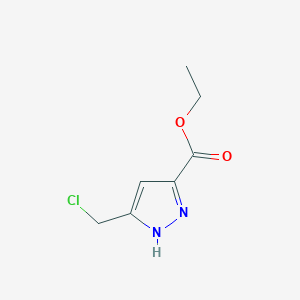

Ethyl 3-(chloromethyl)-1H-pyrazole-5-carboxylate

Description

Ethyl 3-(chloromethyl)-1H-pyrazole-5-carboxylate is a pyrazole-based derivative characterized by a chloromethyl (-CH₂Cl) substituent at the 3-position and an ethyl carboxylate (-COOEt) group at the 5-position of the pyrazole ring. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules. Its chloromethyl group enables nucleophilic substitution reactions, facilitating the introduction of diverse substituents for structure-activity relationship (SAR) studies.

Properties

IUPAC Name |

ethyl 5-(chloromethyl)-1H-pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2/c1-2-12-7(11)6-3-5(4-8)9-10-6/h3H,2,4H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEQNGZJVFSUYGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=C1)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(chloromethyl)-1H-pyrazole-5-carboxylate typically involves the reaction of ethyl 3-(hydroxymethyl)-1H-pyrazole-5-carboxylate with thionyl chloride. The reaction is carried out under reflux conditions, where thionyl chloride acts as a chlorinating agent, converting the hydroxyl group to a chloromethyl group.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Ethyl 3-(chloromethyl)-1H-pyrazole-5-carboxylate can undergo nucleophilic substitution reactions where the chloromethyl group is replaced by various nucleophiles, such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes, depending on the oxidizing agent used.

Reduction Reactions: Reduction of the ester group can lead to the formation of alcohols.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base like triethylamine.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Substitution: Formation of substituted pyrazoles.

Oxidation: Formation of pyrazole carboxylic acids or aldehydes.

Reduction: Formation of pyrazole alcohols.

Scientific Research Applications

Ethyl 3-(chloromethyl)-1H-pyrazole-5-carboxylate exhibits significant biological activities, particularly in the fields of insecticides and pharmaceuticals.

Insecticidal Properties

Research indicates that compounds similar to this compound demonstrate notable insecticidal effects against various pests, including Aphis fabae. The mechanism of action typically involves interference with the insect nervous system, leading to paralysis and death. Studies have shown that the chloromethyl group enhances the compound's reactivity, making it effective in pest control applications.

Pharmaceutical Applications

This compound serves as a precursor for synthesizing other biologically active derivatives. For example, it can be modified to create inhibitors for specific enzymes or receptors, such as acetylcholinesterase, which is crucial in managing neurotransmitter regulation in insects. This potential for enzyme interaction suggests broader pharmaceutical applications beyond pest control.

Case Study 1: Insecticidal Efficacy

A study investigated the efficacy of this compound against Aphis fabae. The results demonstrated a significant reduction in pest populations when treated with this compound compared to untreated controls. The study highlighted its potential as an environmentally friendly alternative to conventional insecticides.

Case Study 2: Pharmaceutical Development

In another case, researchers explored the modification of this compound to develop new acetylcholinesterase inhibitors. Preliminary findings indicated that derivatives of this compound showed promising inhibitory activity, suggesting potential applications in treating diseases related to neurotransmitter dysfunctions .

Mechanism of Action

The mechanism of action of Ethyl 3-(chloromethyl)-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity.

Comparison with Similar Compounds

Yield Comparison :

Melting Points and Solubility

- Melting Points: Chloromethyl derivative: Not explicitly reported, but analogs range from 80–160°C depending on substituents. 4-Chlorophenyl analog: Crystalline solid with defined melting behavior . Nitrophenyl derivative: Higher melting point (~135°C) due to nitro group polarity .

Solubility :

Crystallographic and Spectroscopic Data

Biological Activity

Ethyl 3-(chloromethyl)-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications, supported by relevant research findings and data.

Chemical Structure and Synthesis

This compound features a pyrazole ring substituted with an ethyl ester and a chloromethyl group. The synthesis typically involves the reaction of pyrazole derivatives with chloromethyl compounds, yielding various substituted products. The compound can undergo further modifications to enhance its biological activity.

Biological Activities

1. Antimicrobial Properties

this compound has shown promising antimicrobial activity against various bacterial strains. In vitro studies indicate that it inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .

2. Anti-inflammatory Effects

Research has demonstrated that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines. It may modulate pathways involved in inflammation, such as the NF-kB signaling pathway, thus reducing inflammation in cellular models .

3. Insecticidal Activity

Studies have also highlighted the insecticidal potential of this compound. It has been tested against various insect pests, showing effective mortality rates, which suggests its utility in agricultural applications as an insecticide .

The mechanism of action for this compound varies depending on the biological target:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or inflammatory processes.

- Receptor Binding : It could interact with receptors that mediate inflammatory responses or microbial resistance mechanisms.

- Cellular Pathway Modulation : By affecting signaling pathways, it can alter cellular responses to stress or infection.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various pyrazole derivatives, this compound was found to have a minimum inhibitory concentration (MIC) comparable to established antibiotics. This positions it as a potential lead compound for further drug development aimed at combating resistant bacterial strains .

Case Study: Anti-inflammatory Mechanism

A detailed investigation into the anti-inflammatory mechanisms revealed that treatment with this compound resulted in decreased levels of TNF-alpha and IL-6 in activated macrophages. This indicates its potential role in managing chronic inflammatory diseases .

Q & A

Q. Key Structural Insights :

- Torsion Angles : The N1–C4–C3–O1 torsion angle (175.6°) indicates a planar anti-conformation of the ester group .

- Intermolecular Interactions : C–H···O hydrogen bonds and C–H···π stacking stabilize the crystal lattice, forming 10-membered ring motifs .

What spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

Q. Basic Research Focus

- H NMR : Peaks at δ 1.18–1.48 ppm (ethyl CH), 4.18–4.21 ppm (ester CH), and 5.17–5.19 ppm (pyrazole CH) confirm substituent positions .

- HRMS : Exact mass calculations (e.g., m/z 450.2 [M+1]) validate molecular formulas .

- IR Spectroscopy : Stretching frequencies for C=O (1700–1750 cm) and C–Cl (550–750 cm) confirm functional groups .

Q. Data Interpretation Challenges :

- Overlapping signals in H NMR may require 2D techniques (e.g., COSY, HSQC) for unambiguous assignment .

How can computational methods complement experimental data in studying the electronic properties of this compound?

Q. Advanced Research Focus

- DFT Calculations : Predict molecular geometry, electrostatic potentials, and frontier orbitals (HOMO-LUMO gaps) to explain reactivity .

- Molecular Dynamics : Simulate solvent effects on conformational stability, e.g., ethyl acetate’s role in crystallization .

Case Study : Theoretical studies of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid align with experimental X-ray data, validating computational models .

What are the challenges in optimizing the crystallization of this compound for structural analysis?

Q. Advanced Research Focus

- Solvent Selection : Ethyl acetate’s moderate polarity balances solubility and evaporation rate, enabling slow crystal growth .

- Temperature Control : Cooling refluxed solutions to room temperature minimizes defects and twinning .

- Intermolecular Forces : Weak C–H···O interactions require precise alignment for stable lattice formation .

Q. Troubleshooting :

- Impurity Effects : Trace solvents (e.g., THF) disrupt packing; repurification via column chromatography is critical .

How do reaction parameters influence the yield and purity of this compound?

Q. Advanced Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.